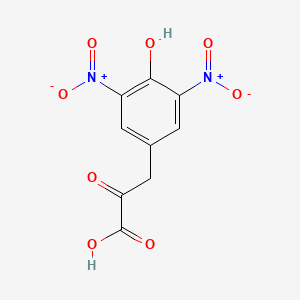

3,5-Dinitro-4-hydroxyphenylpyruvic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-dinitro-4-hydroxyphenylpyruvic acid is a 2-oxo monocarboxylic acid that is pyruvic acid in which one of the methyl hydrogens is substituted by a 3,5-dinitro-4-hydroxyphenyl group. It is a 2-oxo monocarboxylic acid, a member of phenols and a C-nitro compound. It derives from a pyruvic acid and a 2,6-dinitrophenol.

Applications De Recherche Scientifique

Role in Tyrosine Catabolism and Related Disorders

3,5-Dinitro-4-hydroxyphenylpyruvic acid is related to the enzyme 4-hydroxyphenylpyruvic acid dioxygenase (HPD), which plays a crucial role in tyrosine catabolism. Mutations in the HPD gene can lead to tyrosinemia type III, an autosomal recessive disorder characterized by elevated blood tyrosine levels and the excretion of tyrosine derivatives into urine. Additionally, it has been postulated that hawkinsinuria, a disorder marked by the excretion of a sulfur amino acid known as 'hawkinsin,' might also result from HPD deficiency. This enzyme is crucial for converting 4-hydroxyphenylpyruvic acid to homogentisic acid in the tyrosine metabolism pathway (Tomoeda et al., 2000).

Implications in Biochemical Analysis

The determination of 3-methoxy-4-hydroxyphenylpyruvic acid, a related compound, in urine through gas chromatography/mass spectrometry illustrates the importance of such compounds in biochemical analysis. This method, involving the use of deuterium-labeled internal standards, provides insight into the excretion values of various metabolites in pathological conditions like neuroblastoma, pheochromocytoma, and Parkinson's disease treated with L-DOPA (Muskiet et al., 1978).

Genetic Studies and Disease Models

Research on the structure of the HPD gene, which involves the metabolism of 4-hydroxyphenylpyruvic acid, provides valuable insights into genetic disorders. The human HPD gene, over 30 kb long and split into 14 exons, is mainly expressed in the liver and is developmentally regulated in mammals. Its deficiency leads to hereditary tyrosinemia type 3, and such studies help in understanding the genetic basis of metabolic disorders (Awata et al., 1994).

Herbicide Development

Research into 4-hydroxyphenylpyruvate dioxygenase inhibitors, which affect compounds like 4-hydroxyphenylpyruvic acid, has significant implications in developing new herbicides. These inhibitors offer advantages such as excellent crop selectivity and broad-spectrum weed control, making them an area of interest in agrochemical research (Ndikuryayo et al., 2017).

Chemiluminescence Studies

Studies on the autoxidation of pyruvic acid analogues, including those related to 3,5-dinitro-4-hydroxyphenylpyruvic acid, have shown chemiluminescence, which is a critical aspect in understanding biochemical pathways and the formation of biologically relevant compounds (Cilento et al., 1974).

Enzyme Kinetics and Bioevaluation

The application of the 3,5-dinitrosalicylic acid assay in measuring enzyme kinetics of glycoside hydrolases, which indirectly relates to the study of compounds like 3,5-dinitro-4-hydroxyphenylpyruvic acid, provides valuable insights into enzyme activity and biological sample analysis (McKee, 2017). Additionally, derivatives of similar compounds have been evaluated for their antimicrobial and anti-proliferative potential, indicating their significance in medical research (Zarafu, 2020).

Propriétés

Nom du produit |

3,5-Dinitro-4-hydroxyphenylpyruvic acid |

|---|---|

Formule moléculaire |

C9H6N2O8 |

Poids moléculaire |

270.15 g/mol |

Nom IUPAC |

3-(4-hydroxy-3,5-dinitrophenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C9H6N2O8/c12-7(9(14)15)3-4-1-5(10(16)17)8(13)6(2-4)11(18)19/h1-2,13H,3H2,(H,14,15) |

Clé InChI |

AIXYOVZVCBPJAR-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(=O)C(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-Chloro-2-nitrophenyl)azo]-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile](/img/structure/B1203038.png)

![[2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl] (2R)-2-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[[(2S)-2-amino-3,3-dithiophen-2-ylpropanoyl]-[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoate](/img/structure/B1203059.png)